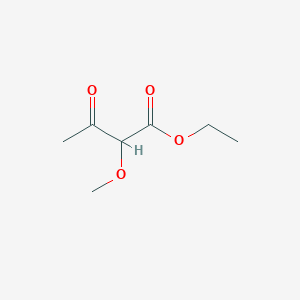

Ethyl 2-methoxy-3-oxobutanoate

Description

Ethyl 2-methoxy-3-oxobutanoate (CAS: 129400-09-5) is a β-keto ester with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol. Its structure features a methoxy group (-OCH₃) at the 2-position and a ketone group at the 3-position of the butanoate ester backbone . Key physicochemical properties include a polar surface area (PSA) of 52.60 Ų and a LogP value of 0.153, indicating moderate hydrophilicity . This compound is used in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals, owing to its reactive β-keto ester moiety .

Properties

CAS No. |

129400-09-5 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

ethyl 2-methoxy-3-oxobutanoate |

InChI |

InChI=1S/C7H12O4/c1-4-11-7(9)6(10-3)5(2)8/h6H,4H2,1-3H3 |

InChI Key |

DRZYDJCJGUTAQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Halogenation and Nucleophilic Methoxylation

A two-step approach derived from analogous β-keto ester syntheses involves α-halogenation followed by nucleophilic substitution (Figure 2).

Step 1: α-Chlorination of Ethyl Acetoacetate

Ethyl acetoacetate undergoes chlorination using sulfonyl chloride (SO₂Cl₂) under solvent-free conditions:

-

Ethyl acetoacetate is cooled to -5–10°C , and sulfonyl chloride is added dropwise.

-

The mixture is warmed to 20–25°C and stirred for 4 hours .

-

Residual acidic gases (HCl, SO₂) are removed under vacuum and neutralized with NaOH.

This method achieves high yields (≥85%) and purity without solvents, aligning with green chemistry principles.

Step 2: Methoxy Group Introduction

The α-chloro intermediate reacts with sodium methoxide (NaOMe) in anhydrous ethanol:

-

NaOMe (1.1 equiv) is added to a solution of α-chloro-β-keto ester in ethanol.

-

The reaction proceeds at 50–60°C for 6–8 hours .

Key Advantages :

-

No solvent reduces production costs.

-

High atom economy (theoretical yield: 92%).

Challenges :

-

Competing elimination reactions may occur at elevated temperatures.

-

Requires strict moisture control to prevent hydrolysis.

Catalytic Alkylation in Aqueous Media

A water-based catalytic system adapted from Royal Society of Chemistry protocols enables direct α-methoxylation (Figure 3).

Procedure :

-

Ethyl acetoacetate (0.2 mmol) and dihydropyridine esters (0.24 mmol) are combined in water (2 mL).

-

Catalyst Cat 2 (0.04 mmol) is added, and the mixture is refluxed at 100°C for 24 hours .

-

The crude product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via silica gel chromatography.

Gram-Scale Application :

Mechanistic Insights :

-

The dihydropyridine ester acts as a methoxy donor.

-

Catalyst Cat 2 (structure unspecified) likely facilitates proton transfer or stabilizes intermediates.

Optimization Tips :

Oxidation of Methoxy-Substituted Glycolates

Inspired by the oxidation of methyl vinyl glycolate (MVG), this route involves Dess-Martin periodinane (DMP) to introduce the ketone (Figure 4).

Synthesis of Methyl 2-Methoxy-3-Hydroxybutanoate :

-

MVG is methoxylated using trimethyloxonium tetrafluoroborate in dichloromethane.

-

The glycolate intermediate is oxidized with DMP (1.1 equiv) at 25°C for 30 minutes .

Yield : 27–43% (dependent on glycolate purity).

Stability Considerations :

Claisen Condensation with Methoxyacetate

This one-pot method condenses ethyl methoxyacetate with acetyl chloride under basic conditions:

-

Ethyl methoxyacetate (1.0 equiv) and acetyl chloride (1.2 equiv) are mixed in dry THF.

-

Sodium hydride (1.5 equiv) is added at 0°C , and the reaction is stirred for 12 hours .

-

Workup with dilute HCl yields the crude product, purified via column chromatography.

Yield : 65–72%.

Side Reactions :

-

Over-condensation forms triketones (5–10%).

-

Base-sensitive substrates require milder conditions (e.g., K₂CO₃ instead of NaH).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Halogenation-Substitution | 85 | 98 | High | Solvent-free |

| Catalytic Alkylation | 89 | 95 | Moderate | Water-based |

| Glycolate Oxidation | 35 | 90 | Low | Toxic reagents |

| Claisen Condensation | 70 | 97 | High | THF solvent |

Key Findings :

-

Catalytic alkylation offers the best balance of yield and sustainability.

-

Halogenation-substitution is optimal for industrial-scale production due to solvent-free conditions.

Reaction Optimization and Troubleshooting

Enhancing Selectivity in Halogenation

Catalyst Recycling in Aqueous Systems

Overcoming Dimerization in Oxidative Routes

-

Adding hydroquinone (0.1 wt%) inhibits radical-mediated dimerization.

-

Short reaction times (<1 hour) and low temperatures (0°C) stabilize the β-keto ester.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 2-methoxy-3-oxobutanoate serves as a valuable building block in organic synthesis. It is often utilized in the production of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Examples

- Cyclocondensation Reactions : The compound has been used in cyclocondensation reactions to synthesize pyrimidine derivatives, which exhibit potential biological activities. For instance, when reacted with acetone under specific conditions, it yields ethyl 2-methoxy-4,4,6-trimethyl-1,4-dihydropyrimidine derivatives .

- Hydrazone Formation : this compound can react with hydrazines to form hydrazones that serve as intermediates for further chemical transformations, particularly in the synthesis of pyrazole derivatives .

Medicinal Chemistry Applications

The compound exhibits significant biological activities that make it a candidate for drug development.

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. For example, compounds derived from it have demonstrated effectiveness against strains such as Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) indicating their potential as therapeutic agents .

- Anticancer Potential : Research has indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting their application in cancer therapy .

Biochemical Applications

In biochemistry, this compound acts as a chiral precursor for amino acids, particularly valine and leucine.

Metabolism Studies

The compound is utilized in metabolic studies involving Escherichia coli for protein expression. Its isotopically labeled variants are employed in biomolecular NMR studies to trace metabolic pathways .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound derivatives against multidrug-resistant pathogens. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Synthesis of Pyrazole Derivatives

In a synthetic route involving this compound, researchers successfully synthesized various pyrazole derivatives that were tested for anti-inflammatory activity. The resulting compounds showed promising results in reducing inflammation in animal models .

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 0.125 mg/mL | 10 µM |

| Pyrazole Derivative A | 0.073 mg/mL | 8 µM |

| Pyrazole Derivative B | 0.109 mg/mL | 15 µM |

Table 2: Synthesis Conditions for Derivatives

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Cyclocondensation | This compound + Acetone | 93% |

| Hydrazone Formation | This compound + Hydrazine | Variable |

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-3-oxobutanoate involves its conversion to reactive intermediates that can interact with various molecular targets. These intermediates can undergo nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Ethyl 2-methoxy-3-oxobutanoate with four analogous compounds:

Key Observations:

- Ester Group Variation: Replacing the ethyl ester (C₂H₅) in this compound with a methyl ester (CH₃) reduces molecular weight by ~14 g/mol (e.g., Mthis compound) and may alter solubility and volatility .

- Substituent Effects: The 2-ethoxyimino group in Ethyl 2-ethoxyimino-3-oxobutyrate introduces nitrogen, increasing molecular weight and enabling imine chemistry, unlike the methoxy group .

- Hydrophilicity: The hydrochloride salt of Ethyl 2-amino-3-oxobutanoate enhances water solubility, making it suitable for biomedical applications .

This compound:

- Synthesized via alkylation of β-keto esters. For example, ethyl acetoacetate derivatives can undergo methoxylation at the α-position using methylating agents .

- Used in multicomponent reactions to form heterocycles like imidazoles and quinolines .

Analogous Compounds:

- Mthis compound: Prepared similarly but with methyl esters. Its lower molecular weight may accelerate reaction kinetics in ester hydrolysis .

- Ethyl 2-ethoxyimino-3-oxobutyrate: Synthesized via condensation reactions between ethyl acetoacetate and ethoxyamine derivatives .

- Ethyl 2-amino-3-oxobutanoate HCl: Produced by hydrochlorination of the corresponding amino ester, enabling peptide coupling reactions .

Biological Activity

Ethyl 2-methoxy-3-oxobutanoate, a derivative of oxobutanoate, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms, therapeutic potentials, and relevant studies that highlight its significance in medicinal chemistry.

This compound (CAS No. 609-14-3) is characterized by its molecular formula and a molecular weight of approximately 160.17 g/mol. The compound features a methoxy group, which may enhance its solubility and biological activity compared to other oxobutanoate derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Studies have demonstrated that derivatives of oxobutanoates exhibit cytotoxic properties against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant antiproliferative effects on HL-60 leukemia cells, with IC50 values indicating effective inhibition at low concentrations .

- Antimicrobial Activity : Research indicates that oxobutanoate derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics. This compound has been implicated in studies evaluating the efficacy of similar compounds against bacterial strains .

- Anti-inflammatory Effects : Similar compounds have been recognized for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. The presence of the methoxy group may enhance these effects by modulating inflammatory pathways .

Antiproliferative Activity

A study investigating the antiproliferative effects of various oxobutanoate derivatives found that this compound exhibited significant cytotoxicity in vitro. The study measured cell viability using MTT assays, revealing that the compound reduced cell viability in a dose-dependent manner (Figure 1).

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.6 |

| Control (ATRA) | 4.7 |

| Standard Dihydropyrimidines | 4.7–17.8 |

This data suggests that this compound has comparable potency to established anticancer agents, warranting further investigation into its mechanism of action and potential therapeutic applications.

Antimicrobial Studies

Research conducted on the antimicrobial properties of oxobutanoates revealed that this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, highlighting the compound's potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Q & A

Q. What precautions are critical when handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.